(2S,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate (2S,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 121148-01-4
VCID: VC20887540
InChI: InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6,12H2,1-4H3/t7-,8-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N
Molecular Formula: C11H20N2O4
Molecular Weight: 244.29 g/mol

(2S,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate

CAS No.: 121148-01-4

Cat. No.: VC20887540

Molecular Formula: C11H20N2O4

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

(2S,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate - 121148-01-4

Specification

CAS No. 121148-01-4
Molecular Formula C11H20N2O4
Molecular Weight 244.29 g/mol
IUPAC Name 1-O-tert-butyl 2-O-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate
Standard InChI InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6,12H2,1-4H3/t7-,8-/m0/s1
Standard InChI Key IOLQYMRFIIVPMQ-YUMQZZPRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)N
SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N

Introduction

Chemical Structure and Properties

(2S,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate is a protected amino acid derivative featuring a pyrrolidine ring with specific stereochemistry at positions 2 and 4. The compound contains a tert-butoxycarbonyl (Boc) protecting group at the nitrogen of the pyrrolidine ring and a methyl ester at position 2. The amino group at position 4 is in the cis configuration relative to the carboxylate at position 2, which is indicated by the (2S,4S) stereochemical designation.

Physical and Chemical Identifiers

The compound exists in two main forms: the free base and the hydrochloride salt. The physical and chemical properties of both forms are presented in Table 1.

Table 1: Physical and Chemical Properties

PropertyFree BaseHydrochloride Salt
CAS Number121148-01-4171110-72-8
Molecular FormulaC₁₁H₂₀N₂O₄C₁₁H₂₁ClN₂O₄
Molecular Weight244.29 g/mol280.75 g/mol
AppearanceSolidSolid
Melting PointNot specified~185°C (decomposition)
Optical RotationNot specified−40° (c=2 in Methanol)
IUPAC Name1-(tert-butyl) 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate1-(tert-butyl) 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride
SMILESCOC(=O)[C@@H]1CC@HCN1C(=O)OC(C)(C)CCl.COC(=O)C1CC(N)CN1C(=O)OC(C)(C)C

The compound features several functional groups that make it useful for synthetic applications:

  • A protected secondary amine (N-Boc)

  • A methyl ester group

  • A primary amine at position 4

  • Two stereogenic centers providing specific three-dimensional orientation

Stereochemistry and Related Compounds

Stereoisomers

The pyrrolidine scaffold in this compound contains two stereogenic centers at positions 2 and 4, giving rise to four possible stereoisomers. Each stereoisomer has distinct chemical properties and applications in pharmaceutical research. Table 2 presents the main stereoisomers related to this compound.

Table 2: Stereoisomers of 1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate

StereoisomerConfigurationCAS NumberDescription
(2S,4S)cis121148-01-4N-Boc-cis-4-amino-L-proline methyl ester
(2S,4R)trans121148-00-3N-Boc-trans-4-amino-L-proline methyl ester
(2R,4S)trans254881-77-1N-Boc-trans-4-amino-D-proline methyl ester
(2R,4R)cisNot specified in sourcesN-Boc-cis-4-amino-D-proline methyl ester

The (2S,4S) isomer has a cis configuration where both the carboxymethyl group at position 2 and the amino group at position 4 are on the same side of the pyrrolidine ring. This specific stereochemistry influences the compound's reactivity and applications in pharmaceutical synthesis .

Applications in Pharmaceutical Research

As a Pharmaceutical Intermediate

(2S,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate serves as a valuable pharmaceutical intermediate for the synthesis of complex drug molecules. Its protected amino group can be selectively deprotected under mild conditions, allowing for further synthetic transformations .

In Peptide Synthesis

The compound has significant applications in peptide chemistry, particularly in the development of cyclic peptides and peptidomimetics with specific conformational constraints. Research has demonstrated its utility in creating peptides with enhanced stability and bioactivity .

Recent studies have explored the use of this compound in the synthesis of cyclic peptides containing RGD (Arginine-Glycine-Aspartic acid) and isoDGR integrin ligands. These peptides can adopt specific conformations that are important for binding to integrin receptors, which are implicated in various disease states .

Development of Enzyme Inhibitors

Research findings indicate that proline derivatives, including (2S,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate, have been investigated for their potential as enzyme inhibitors. For instance, Boc-4-aminopyrrolidine-3-carboxylic acid has been identified as a moderately active influenza neuraminidase inhibitor .

Research Findings and Recent Developments

Recent research has explored the applications of (2S,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate in various fields:

In Medicinal Chemistry

Studies have investigated the use of this compound in the design of transglutaminase inhibitors. Researchers have found that conformational preorganization of the proline ring bestows specificity, whereas an aromatic side chain increases potency in enzyme inhibition .

In Peptide Design

The compound has been used to create cyclic peptidomimetics with specific conformational properties. For example:

  • It has been incorporated into cyclic RGD and isoDGR peptides that can adopt β-turn motifs

  • These peptides have been evaluated for their binding to αvβ3 integrin, a target implicated in cancer and other diseases

  • The specific stereochemistry of the compound influences the conformation and biological activity of the resulting peptides

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